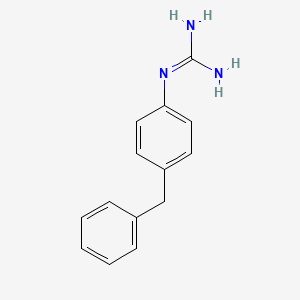
N-(4-benzylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-benzylphenyl)guanidine is a compound belonging to the guanidine family, which is known for its versatile chemical properties and significant biological activities. Guanidines are characterized by their ability to form hydrogen bonds, their planarity, and their high basicity, making them valuable in various biochemical processes and pharmaceutical applications .
Vorbereitungsmethoden
The synthesis of N-(4-benzylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in this process, utilizing coupling reagents or metal-catalyzed guanylation . Another method involves the use of S-methylisothiourea as a guanidylating agent, which has shown to be highly efficient . Industrial production methods may involve large-scale synthesis using these or similar routes, optimized for yield and purity.
Analyse Chemischer Reaktionen
N-(4-benzylphenyl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cyanamides, carbodiimides, and thioureas . For example, the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water can produce guanidines . Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted guanidines and related compounds.
Wissenschaftliche Forschungsanwendungen
N-(4-benzylphenyl)guanidine has numerous applications in scientific research. In chemistry, it serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . In biology and medicine, guanidines are known for their role in various biological functions, including acting as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists . Additionally, guanidines are used in the development of synthetic drugs, biocidal agents, and molecular glues .
Wirkmechanismus
The mechanism of action of N-(4-benzylphenyl)guanidine involves its interaction with molecular targets and pathways in biological systems. Guanidines are strong organic bases that can enhance the release of acetylcholine following a nerve impulse, slow the rates of depolarization and repolarization of muscle cell membranes, and inhibit enzymes such as aldehyde dehydrogenase . These interactions contribute to their biological effects, including muscle relaxation and modulation of neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
N-(4-benzylphenyl)guanidine can be compared to other guanidine derivatives, such as N,N’-disubstituted guanidines and cyclic guanidines like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines . While these compounds share similar chemical properties, this compound is unique in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the benzyl group in this compound may enhance its ability to interact with certain molecular targets, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C14H15N3 |
|---|---|
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
2-(4-benzylphenyl)guanidine |
InChI |
InChI=1S/C14H15N3/c15-14(16)17-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H4,15,16,17) |
InChI-Schlüssel |
XMDQDPWQAWHNDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


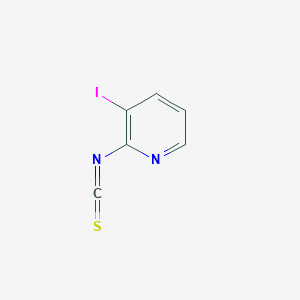
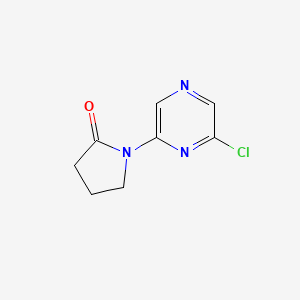
![6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13686176.png)
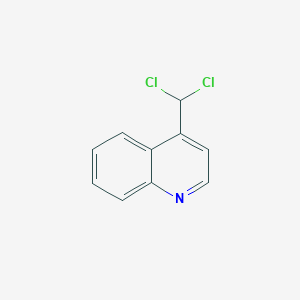
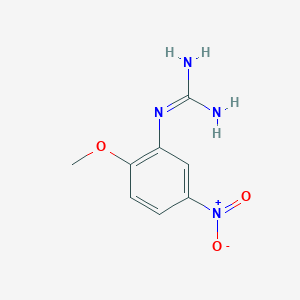
![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13686188.png)
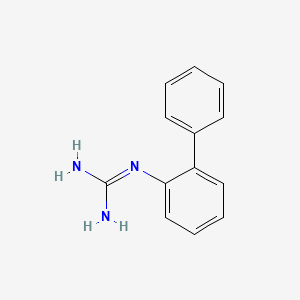
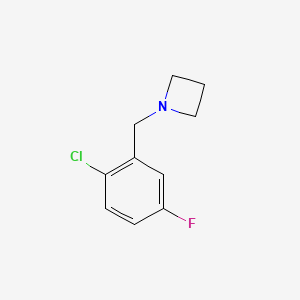
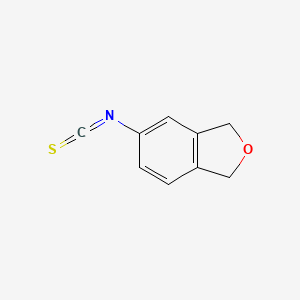
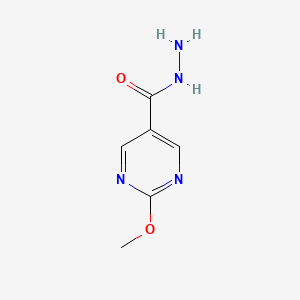
![6-Fluoro-2-azaspiro[3.4]octane](/img/structure/B13686229.png)
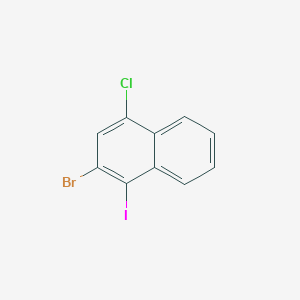
dimethylsilane](/img/structure/B13686239.png)
![[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13686246.png)
